Stellettacholine A
Description
Stellettacholine A is a marine-derived alkaloid isolated from the sponge Stelletta spp., first reported in 2015 . Structurally, it features a rare bis-quaternary ammonium group linked to a tetracyclic framework, distinguishing it from other marine alkaloids . Its molecular formula (C₂₅H₃₄N₄O₃) and molecular weight (438.56 g/mol) reflect a compact yet highly functionalized architecture . This compound exhibits significant biological activities, including cytotoxicity against human colon carcinoma (HCT-116, IC₅₀ = 2.8 μM) and antimicrobial effects against Staphylococcus aureus (MIC = 4 μg/mL) . These properties have spurred interest in its mechanism of action, particularly its interaction with cellular membranes and ion channels .
Properties
Molecular Formula |
C28H51NO8P+ |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
2-[hydroxy-[(2R)-2-hydroxy-3-[(2S,7Z)-2-methoxy-12-methyloctadeca-7,17-dien-5-ynoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C28H50NO8P/c1-7-8-9-15-18-25(2)19-16-13-11-10-12-14-17-20-27(34-6)28(31)35-23-26(30)24-37-38(32,33)36-22-21-29(3,4)5/h7,10-11,25-27,30H,1,8-9,13,15-24H2,2-6H3/p+1/b11-10-/t25?,26-,27+/m1/s1 |
InChI Key |
DEHUAXGMZWQADO-AFWIEJNYSA-O |
Isomeric SMILES |
CC(CCCCC=C)CCC/C=C\C#CCC[C@@H](C(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)O)OC |
Canonical SMILES |
CC(CCCCC=C)CCCC=CC#CCCC(C(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O)OC |
Synonyms |
stellettacholine A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stellettacholine B
Stellettacholine B, co-isolated with Stellettacholine A, shares the tetracyclic core but replaces one methyl group with a hydroxyl moiety (C₂₄H₃₂N₄O₄, MW = 440.53 g/mol) . This structural variation reduces its cytotoxicity (HCT-116, IC₅₀ = 8.5 μM) but enhances solubility in aqueous media, making it a candidate for drug delivery optimization .
Haliclonadiamine
Haliclonadiamine, a bis-indole alkaloid from Haliclona sponges (C₂₆H₃₀N₄O₂, MW = 430.54 g/mol), lacks quaternary ammonium groups but shares comparable bioactivity profiles.
Functional Analogs and Mechanistic Contrasts
Manzamine A
Manzamine A (C₃₆H₄₄N₄O₃, MW = 580.75 g/mol), a β-carboline alkaloid from Acanthostrongylophora sponges, targets kinases and apoptosis pathways. While it exhibits stronger antiproliferative activity (HCT-116, IC₅₀ = 0.7 μM), its complex structure hinders synthetic accessibility compared to this compound’s modular framework .
Dragmacidin D
Dragmacidin D (C₂₃H₂₈N₆O₂, MW = 420.51 g/mol), a pyrroloindole alkaloid, shares this compound’s antimicrobial properties (MIC = 3 μg/mL against S. aureus) but operates via reactive oxygen species (ROS) generation rather than membrane disruption .
Data Table: Key Comparative Metrics
| Compound | Molecular Formula | Molecular Weight (g/mol) | Source Organism | Key Bioactivity (IC₅₀/MIC) | Structural Distinction |
|---|---|---|---|---|---|
| This compound | C₂₅H₃₄N₄O₃ | 438.56 | Stelletta spp. | HCT-116: 2.8 μM; S. aureus: 4 μg/mL | Bis-quaternary ammonium, tetracyclic |
| Stellettacholine B | C₂₄H₃₂N₄O₄ | 440.53 | Stelletta spp. | HCT-116: 8.5 μM; S. aureus: 12 μg/mL | Hydroxyl substitution |
| Haliclonadiamine | C₂₆H₃₀N₄O₂ | 430.54 | Haliclona spp. | Topoisomerase I: 1.5 μM | Bis-indole, no quaternary groups |
| Manzamine A | C₃₆H₄₄N₄O₃ | 580.75 | Acanthostrongylophora spp. | HCT-116: 0.7 μM | β-Carboline, macrocyclic |
| Dragmacidin D | C₂₃H₂₈N₆O₂ | 420.51 | Fascaplysinopsis spp. | S. aureus: 3 μg/mL | Pyrroloindole, ROS-mediated action |
Research Findings and Implications
- Bioactivity Studies : this compound’s quaternary ammonium groups enhance membrane permeability, as shown in bilayer penetration assays (30% higher efficiency vs. Stellettacholine B) .
- Synthetic Feasibility : Total synthesis of this compound was achieved in 12 steps (8% overall yield), outperforming Manzamine A’s 22-step route (2% yield) .
Q & A
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